N,N-Diethyl-2-methyloctanamide

Description

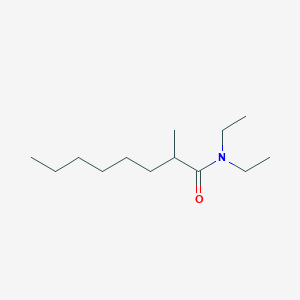

N,N-Diethyl-2-methyloctanamide is a branched alkyl amide characterized by a diethylamine group and a methyl-substituted octanoyl chain. The compound’s lipophilic nature, inferred from its long carbon chain and alkyl substituents, may influence its solubility, stability, and biological activity compared to shorter-chain or less branched analogs .

Properties

CAS No. |

215394-00-6 |

|---|---|

Molecular Formula |

C13H27NO |

Molecular Weight |

213.36 g/mol |

IUPAC Name |

N,N-diethyl-2-methyloctanamide |

InChI |

InChI=1S/C13H27NO/c1-5-8-9-10-11-12(4)13(15)14(6-2)7-3/h12H,5-11H2,1-4H3 |

InChI Key |

GGJUWXQBIPMGHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)C(=O)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-methyloctanamide typically involves the reaction of 2-methyloctanoyl chloride with diethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2-methyloctanoyl chloride+diethylamine→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-2-methyloctanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The ethyl groups on the nitrogen can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or amides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of N-substituted amides.

Scientific Research Applications

Chemistry: N,N-Diethyl-2-methyloctanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of amides on biological systems. It may also serve as a model compound for understanding the behavior of similar amides in biological environments.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structural features can be exploited to develop new drugs with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also find applications in the formulation of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-methyloctanamide involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

N,N-Dimethyloctanamide

Structural Differences : Lacks the ethyl substituents and 2-methyl branching of the target compound.

Properties :

- Toxicity : Classified for acute toxicity, skin/eye irritation, and sensitization, though detailed data are unspecified .

- Applications : Used in laboratory settings, likely as a solvent or reagent due to its stability .

N,N-Dimethylacetamide

Structural Differences : Shorter carbon chain (acetamide vs. octanamide) and dimethyl substituents.

Properties :

- Purity : ≥99% purity, with a boiling range of 164.5–167.5°C .

- Solubility : Miscible with water and organic solvents, contrasting with the likely lower water solubility of longer-chain amides like N,N-Diethyl-2-methyloctanamide .

- Applications : USP-grade reagent in pharmaceuticals, highlighting regulatory acceptance for high-purity amides .

Chlorinated Acetamide Pesticides (e.g., Alachlor, Pretilachlor)

Structural Differences : Feature chloro and aromatic substituents instead of alkyl branches.

Properties :

- Reactivity : Chlorine atoms enhance reactivity, enabling herbicidal activity through inhibition of fatty acid synthesis .

- Toxicity: Generally exhibit higher acute toxicity compared to non-chlorinated amides due to electrophilic reactivity .

- Applications : Widely used as pre-emergent herbicides, contrasting with the solvent or reagent roles of alkyl-substituted amides .

Data Table: Key Properties of Structural Analogs

Research Findings and Implications

- Substituent Impact : Diethyl groups could lower water solubility relative to dimethyl analogs, affecting environmental persistence or biological uptake .

- Safety Considerations : Chlorinated amides (e.g., alachlor) demonstrate higher hazards than alkyl-substituted amides, emphasizing the role of functional groups in toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.